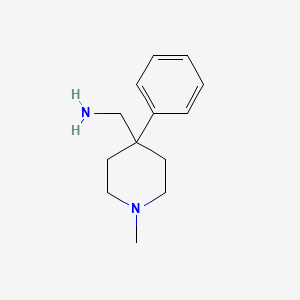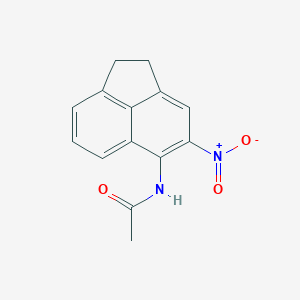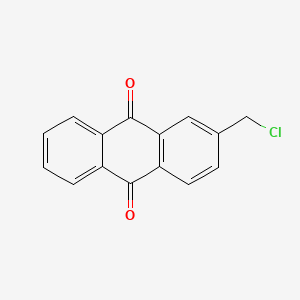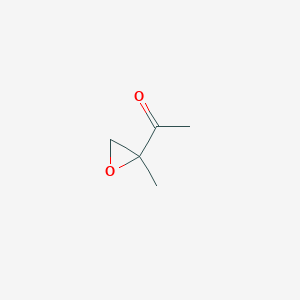
1-(2-Methyloxiran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyloxiran-2-yl)ethanone, also known as MAA (Methylglyoxal monoacetal), is a small molecule with a unique chemical structure . It has a molecular weight of 100.12 and its IUPAC name is 1-(2-methyl-2-oxiranyl)ethanone .
Molecular Structure Analysis
The InChI code for 1-(2-Methyloxiran-2-yl)ethanone is 1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(2-Methyloxiran-2-yl)ethanone is a liquid at room temperature . The storage temperature is -10°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Medicinal Chemistry Applications
1-(2-Methyloxiran-2-yl)ethanone serves as a precursor or intermediate in the synthesis of complex molecules with potential pharmaceutical applications. For example, its involvement in the synthesis of new chalcone derivatives as anti-inflammatory agents illustrates its role in developing novel therapeutic compounds. These derivatives, synthesized through reactions involving specific intermediates, have been evaluated for their anti-inflammatory activity, highlighting the compound's significance in medicinal chemistry research (Rehman, Saini, & Kumar, 2022).
Material Science and Catalysis
In materials science, 1-(2-Methyloxiran-2-yl)ethanone is involved in the synthesis and characterization of novel compounds with unique properties. One study focused on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines. These complexes were investigated for their catalytic behavior towards ethylene reactivity, showcasing the compound's utility in catalysis and materials research (Sun et al., 2007).
Organic Chemistry and Synthetic Applications
The compound's role in organic synthesis is further exemplified by its use in generating mono- and bis-dioxiranes from 2,3-butanedione. This process, involving oxidative conditions, leads to the formation of structurally significant dioxiranes, demonstrating the compound's versatility as a synthetic building block in organic chemistry (Sawwan & Greer, 2006).
Antimicrobial and Antifungal Research
1-(2-Methyloxiran-2-yl)ethanone derivatives have been explored for their antimicrobial and antifungal activities. Synthesis and evaluation of novel 1H-indole derivatives with potential antibacterial and antifungal activities demonstrate the compound's application in developing new antimicrobial agents. These studies aim to address the ongoing need for effective treatments against resistant microbial strains, underscoring the compound's relevance in pharmaceutical research (Letters in Applied NanoBioScience, 2020).
Safety And Hazards
The safety information for 1-(2-Methyloxiran-2-yl)ethanone includes several hazard statements: H226, H302, H312, H315, H319, H332, H335, H373 . These codes correspond to various hazards, such as flammability (H226), harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), and may cause damage to organs through prolonged or repeated exposure (H373) .
Eigenschaften
IUPAC Name |
1-(2-methyloxiran-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUWXOWAAZHBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288211 |
Source


|
| Record name | 1-(2-methyloxiran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyloxiran-2-yl)ethanone | |
CAS RN |
4587-00-2 |
Source


|
| Record name | 4587-00-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-methyloxiran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)
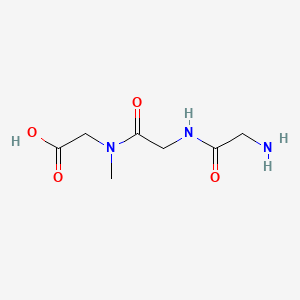
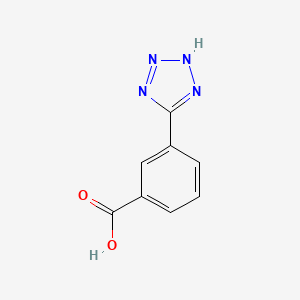
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)
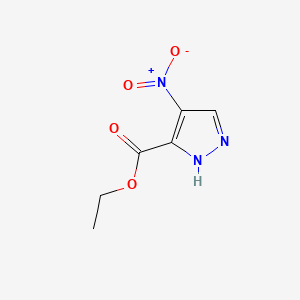


![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)
